Mipla is synthesized from ergometrine maleate, an ergot alkaloid, which serves as the precursor in the production of various LSD analogs. The classification of Mipla falls under the category of psychoactive substances, specifically within the realm of hallucinogens. Its structural formula can be represented as , indicating the presence of nitrogen and oxygen functional groups typical of lysergamides .
The synthesis of Mipla involves a multi-step process starting from ergometrine maleate. The synthesis pathway typically includes the following steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high yields and purity levels.
Mipla's molecular structure features several key components:
The detailed analysis using techniques such as NMR and mass spectrometry provides insights into the spatial arrangement of atoms within Mipla, confirming its identity and purity.
Mipla participates in various chemical reactions typical of amides and alkaloids:
These reactions are crucial for understanding Mipla's stability, reactivity, and potential interactions with biological systems.
Mipla's mechanism of action is primarily centered around its interaction with serotonin receptors, particularly the serotonin 2A receptor. This interaction leads to:
Research into the specific pathways through which Mipla exerts its effects is ongoing, with implications for both recreational use and potential therapeutic applications.
Mipla exhibits several notable physical and chemical properties:
These properties are essential for handling, storage, and formulation in both research settings and potential applications.
The applications of Mipla are primarily focused on research within pharmacology and toxicology:
The growing interest in designer drugs like Mipla underscores the need for continued research into their effects, risks, and potential benefits in clinical settings.
MiPLA originated from Albert Hofmann's foundational structure-activity relationship (SAR) studies at Sandoz during the 1950s–1960s, which aimed to elucidate the pharmacophore of LSD [1] [7]. Hofmann systematically modified the amide substituents of the lysergic acid scaffold, leading to the synthesis of numerous analogs, including MiPLA (N-methyl-N-isopropyl lysergamide) [1]. Unlike many synthetic lysergamides exhibiting markedly reduced potency, MiPLA demonstrated ~33–50% of LSD's activity in animal models, distinguishing it from weaker derivatives like dimethyllysergamide (DAM-57) [1] [7].
Alexander Shulgin later documented MiPLA's psychoactive profile in human subjects at 180–300 μg doses, noting shorter duration and reduced anxiety compared to LSD [7]. Despite these early findings, MiPLA remained largely confined to academic research until the 2010s, when designer drug markets revived interest in "legal" LSD alternatives. Notably, products mislabeled as the derivative 1P-MiPLA (a presumed prodrug) were identified in Austria in 2019, highlighting its emergence in recreational use [10].
Table 1: Key Lysergamides in Historical Context
Compound | Amide Substituents | Relative Potency vs. LSD | Primary Researcher |
---|---|---|---|
LSD | Diethyl | 100% | Albert Hofmann |
MiPLA | Methyl-isopropyl | 33–50% | Albert Hofmann |
Ethylisopropylamide | Ethyl-isopropyl | ~33% | David E. Nichols |
1P-LSD | Diethyl (1-propanoyl) | Prodrug (hydrolyzes to LSD) | Designer drug market |
MiPLA’s significance extends beyond SAR to its role in probing ergot alkaloid biosynthesis and receptor mechanisms:
Table 2: Select Lysergamide Receptor Binding Affinities
Compound | 5-HT2A Kᵢ (nM) | D2 Kᵢ (nM) | Functional Efficacy (5-HT2A) |
---|---|---|---|
LSD | 1.0 | 4.5 | Full agonist |
MiPLA | 3.2 | 28.3 | Partial agonist |
Psilocin | 6.3 | 148 | Partial agonist |
Methylergometrine | 12.7 | 215 | Antagonist |
MiPLA’s legal status reflects tightening controls on psychoactive isomers and analogs:
International Controls: While not scheduled under UN conventions, MiPLA falls under the scope of the 1971 Convention via isomer clauses. The 2025 CND session prioritized synthetic opioids (e.g., protonitazepyne), but non-convention lysergamides remain under surveillance [5].
Analytical Challenges: MiPLA detection is complicated by structural similarity to LSD and novel derivatives (e.g., 1P-MiPLA). Proficiency testing (2023) revealed misidentification rates of 15–20% among European drug checking services due to inadequate spectral libraries and isomer confusion [3]. Harmonization initiatives like the SCANNER project aim to standardize GC-MS and LC-DAD protocols for such analogs [3].
Table 3: Global Legal Status of MiPLA (2025)
Jurisdiction | Status | Legal Basis |
---|---|---|
USA | Schedule I | CSA Isomer Clause (LSD) |
France | Explicitly prohibited | 2021 Stupéfiants List |
Germany | NpSG-controlled | Generic Psychoactive Act |
UK | Psychoactive Substances Act | Generic Ban |
UN Conventions | Unscheduled (implicitly covered via isomer) | 1971 Convention on Psychotropic Substances |
Concluding Remarks
MiPLA exemplifies the intersection of historical ergot research, receptor pharmacology, and evolving drug policy. Its unique structural position enables precise mapping of 5-HT2A interactions, while its emergence in designer markets underscores regulatory gaps in controlling isomer-based analogs. Future research should prioritize elucidating MiPLA's metabolic fate and formalizing detection standards to inform evidence-based regulation.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3